2-((4-chlorobenzyl)thio)-4-oxo-N-propyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative featuring a 4-chlorobenzylthio group at position 2, a tetrahydrofuran (THF)-methyl substituent at position 3, and a propylcarboxamide moiety at position 5. The structural complexity of this molecule—including the sulfur linkage, THF ring, and carboxamide group—suggests tailored solubility, bioavailability, and target-binding properties compared to simpler analogs.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-3-(oxolan-2-ylmethyl)-N-propylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3S/c1-2-11-26-22(29)17-7-10-20-21(13-17)27-24(32-15-16-5-8-18(25)9-6-16)28(23(20)30)14-19-4-3-12-31-19/h5-10,13,19H,2-4,11-12,14-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLXURMWWBXWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101106090 | |
| Record name | 2-[[(4-Chlorophenyl)methyl]thio]-3,4-dihydro-4-oxo-N-propyl-3-[(tetrahydro-2-furanyl)methyl]-7-quinazolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101106090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946386-14-7 | |
| Record name | 2-[[(4-Chlorophenyl)methyl]thio]-3,4-dihydro-4-oxo-N-propyl-3-[(tetrahydro-2-furanyl)methyl]-7-quinazolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946386-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Chlorophenyl)methyl]thio]-3,4-dihydro-4-oxo-N-propyl-3-[(tetrahydro-2-furanyl)methyl]-7-quinazolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101106090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring, which is present in this compound, have been found to have diverse biological activities. They have been used as a scaffold to develop new compounds that act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been observed to exhibit greater anti-inflammatory and analgesic activity. This suggests that the compound may interact with its targets to modulate inflammatory responses and pain perception.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways related to inflammation, pain perception, microbial growth, and possibly others.
Result of Action
Based on the known activities of thiazole derivatives, it can be inferred that this compound may have effects such as reducing inflammation, alleviating pain, inhibiting microbial growth, and potentially others.
Biological Activity
The compound 2-((4-chlorobenzyl)thio)-4-oxo-N-propyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 478.0 g/mol. The structure includes a quinazoline core substituted with a chlorobenzyl thio group and a tetrahydrofuran moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activities of quinazoline derivatives have been extensively studied, revealing a spectrum of pharmacological effects including:
- Antimicrobial Activity : Several studies have demonstrated that quinazoline derivatives exhibit significant antibacterial properties. For example, compounds similar to the one showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Anticancer Properties : Quinazolines have been identified as potential anticancer agents. Research indicates that derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines . The specific compound may exhibit similar effects due to its structural similarities with known anticancer agents.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively .
The mechanisms through which quinazoline derivatives exert their effects often involve:
- Binding Interactions : Molecular docking studies suggest that these compounds interact with amino acids in target proteins, influencing their activity. For instance, binding to bovine serum albumin (BSA) indicates potential pharmacokinetic advantages .
- Cell Signaling Pathways : Quinazolines may modulate various signaling pathways involved in cell proliferation and apoptosis. For example, they can affect the MAPK pathway, which is crucial for cell growth and differentiation .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several quinazoline derivatives against common bacterial strains. The results indicated that compounds with similar structures to the target compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the side chains could enhance activity .
Anticancer Activity Assessment
In vitro studies have shown that quinazoline derivatives can induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins. This suggests that the compound may have potential as an anticancer agent, warranting further investigation into its efficacy and safety profile .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
The compound shares core features with other quinazoline and heterocyclic carboxamides. Key analogs include:
Pharmacokinetic and Physicochemical Properties
Using predictive tools like SwissADME and pkCSM (referenced in ), the target compound is hypothesized to exhibit:
- BBB Permeation: Likely moderate, comparable to quinazolinones with THF groups (e.g., derivatives in ).
- LogP : Estimated ~3.5 (higher than pyrazolo-pyridines due to chlorobenzyl group), suggesting moderate lipophilicity.
- H-bond Donors/Acceptors: 2 donors (amide NH, THF oxygen) and 6 acceptors, similar to analogs with CNS activity .
In contrast, pyrazolo-pyridine analogs (e.g., 923175-15-9) show lower LogP (~2.8) and reduced BBB permeation due to polar pyridine/phenyl groups .
Research Findings and Limitations
Binding Affinity and Selectivity
Quinazoline derivatives (e.g., compounds 4d-f in ) demonstrate strong AChE inhibition (IC50 < 1 µM) due to planar aromatic cores and flexible substituents. The target compound’s THF-methyl group may enhance binding to hydrophobic pockets in AChE, but direct data are unavailable.
Toxicity and Solubility
- Aqueous Solubility: Predicted to be lower (~20 µM) than non-chlorinated analogs, necessitating formulation adjustments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
